molecular formula C9H11N3O3S B13183341 1-[(5-Nitrothien-2-YL)carbonyl]piperazine

1-[(5-Nitrothien-2-YL)carbonyl]piperazine

Cat. No.: B13183341
M. Wt: 241.27 g/mol
InChI Key: UMXPZCMMEGXOTC-UHFFFAOYSA-N
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Description

1-(5-Nitrothiophene-2-carbonyl)piperazine is a chemical compound with the molecular formula C₉H₁₁N₃O₃S It is characterized by the presence of a piperazine ring attached to a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Nitrothiophene-2-carbonyl)piperazine can be synthesized through a multi-step process. One common method involves the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 2-position. Finally, the carbonylated nitrothiophene is reacted with piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-(5-Nitrothiophene-2-carbonyl)piperazine typically involves large-scale nitration and carbonylation reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-(5-aminothiophene-2-carbonyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(5-Nitrothiophene-2-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of nitrothiophene derivatives with biological targets.

    Industrial Applications: The compound is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Nitrothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Aminothiophene-2-carbonyl)piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(5-Methylthiophene-2-carbonyl)piperazine: Similar structure but with a methyl group instead of a nitro group.

    1-(5-Chlorothiophene-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

1-(5-Nitrothiophene-2-carbonyl)piperazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications, including as a potential drug candidate and in materials science.

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2

InChI Key

UMXPZCMMEGXOTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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